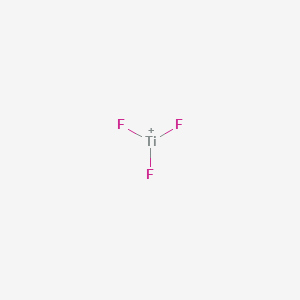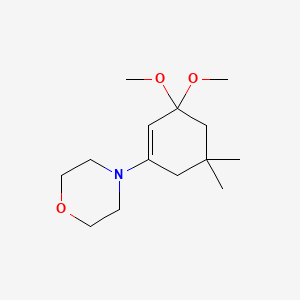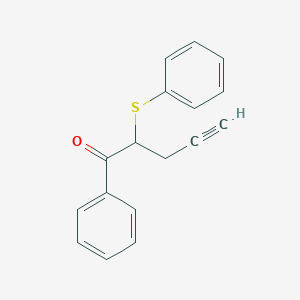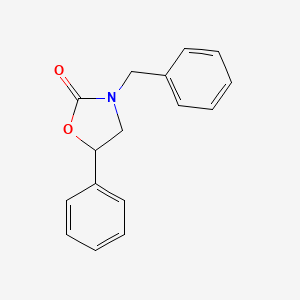
Titanium(1+), trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium(1+), trifluoro- is a compound that features a titanium ion in the +1 oxidation state bonded to three fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Titanium(1+), trifluoro- typically involves the reaction of titanium metal or titanium compounds with fluorinating agents. One common method is the reaction of titanium tetrachloride with hydrogen fluoride, which produces titanium trifluoride and hydrogen chloride as by-products. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of Titanium(1+), trifluoro- may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorine compounds. The production process must ensure high purity and yield, often involving multiple purification steps to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Titanium(1+), trifluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium, such as titanium(IV) fluoride.
Reduction: It can be reduced to lower oxidation states or even to metallic titanium under specific conditions.
Substitution: Fluorine atoms in the compound can be substituted with other ligands, such as chlorine or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, chlorine, and other halogens.
Reduction: Reducing agents such as hydrogen gas or metals like sodium can be used.
Substitution: Reagents like hydrochloric acid or water can facilitate substitution reactions.
Major Products Formed:
Oxidation: Titanium(IV) fluoride (TiF4)
Reduction: Metallic titanium (Ti)
Substitution: Titanium(III) chloride (TiCl3) or titanium hydroxide (Ti(OH)3)
Wissenschaftliche Forschungsanwendungen
Titanium(1+), trifluoro- has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound’s unique properties are being explored for potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical implants due to its biocompatibility.
Industry: Titanium(1+), trifluoro- is used in the production of high-performance materials, including coatings and composites, due to its excellent corrosion resistance and mechanical properties.
Wirkmechanismus
The mechanism by which Titanium(1+), trifluoro- exerts its effects involves its ability to interact with various molecular targets and pathways. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various catalytic processes. Its interaction with biological molecules can alter their structure and function, making it useful in medical applications.
Vergleich Mit ähnlichen Verbindungen
- Titanium(IV) fluoride (TiF4)
- Titanium(III) chloride (TiCl3)
- Titanium(II) oxide (TiO)
Comparison:
- Oxidation State: Titanium(1+), trifluoro- has a unique +1 oxidation state, whereas similar compounds often have higher oxidation states.
- Reactivity: The reactivity of Titanium(1+), trifluoro- differs from its higher oxidation state counterparts, making it suitable for specific catalytic applications.
- Applications: While Titanium(IV) fluoride and Titanium(III) chloride are widely used in industrial processes, Titanium(1+), trifluoro- offers unique advantages in specialized applications, such as in advanced materials and medical research.
Eigenschaften
CAS-Nummer |
121472-26-2 |
|---|---|
Molekularformel |
F3Ti+ |
Molekulargewicht |
104.862 g/mol |
IUPAC-Name |
trifluorotitanium(1+) |
InChI |
InChI=1S/3FH.Ti/h3*1H;/q;;;+4/p-3 |
InChI-Schlüssel |
YDAGXMBIYTWPGY-UHFFFAOYSA-K |
Kanonische SMILES |
F[Ti+](F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)




![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)

![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)


![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)

